molecular formula C11H14ClNO2 B1274922 N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide CAS No. 100129-49-5

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Cat. No.: B1274922
CAS No.: 100129-49-5
M. Wt: 227.69 g/mol
InChI Key: JYUWNFAYERZSNN-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molar mass of 227.69 g/mol . This compound is characterized by the presence of a benzyl group, a chloro group, and a hydroxyethyl group attached to an acetamide backbone. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide can be synthesized by reacting benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the chloroacetyl chloride being added dropwise to a solution of benzylamine and triethylamine in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide has diverse applications in scientific research and industry, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The hydroxyethyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:

    N-benzylacetamide: Lacks the chloro and hydroxyethyl groups, resulting in different reactivity and applications.

    2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the benzyl group, affecting its binding properties and biological activity.

    N-benzyl-2-chloroacetamide: Lacks the hydroxyethyl group, influencing its solubility and chemical behavior.

The presence of both the chloro and hydroxyethyl groups in this compound makes it unique, providing a combination of reactivity and binding properties that are advantageous in various applications.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWNFAYERZSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395662
Record name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100129-49-5
Record name N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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